![molecular formula C19H27F3N2O2 B6020672 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020672.png)
7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane, also known as GSK-3 inhibitor, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs for various diseases.
Mecanismo De Acción
The mechanism of action of 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane involves the inhibition of this compound, which is a key enzyme involved in several signaling pathways in the body. This compound has been implicated in the development of various diseases, including cancer, diabetes, and neurodegenerative diseases. By inhibiting this compound, this compound can modulate these signaling pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on this compound, this compound has been shown to modulate various other signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway. It has also been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane in lab experiments is its specificity for this compound inhibition. This compound has been found to be highly selective for this compound, with minimal off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane. One area of interest is the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential application is in the treatment of cancer, where this compound has been implicated in tumor growth and metastasis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane is a complex process that involves several chemical reactions. The most commonly used method for synthesizing this compound is the reaction of 1,2-diaminocyclohexane with 4-(trifluoromethoxy)benzyl chloride, followed by the reaction of the resulting compound with 2-chloroethyl methyl ether. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to inhibit the activity of glycogen synthase kinase-3 (this compound), which is involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
9-(2-methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c1-25-12-11-23-9-2-7-18(14-23)8-10-24(15-18)13-16-3-5-17(6-4-16)26-19(20,21)22/h3-6H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBMJVKZFYKCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020591.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6020595.png)
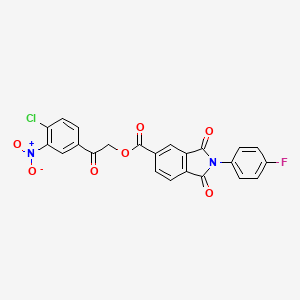
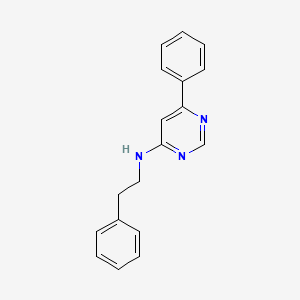
![3-[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6020611.png)
![N-[2-(3-fluorophenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6020614.png)
![1-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B6020616.png)
![N-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B6020632.png)
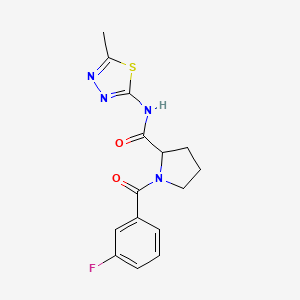
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B6020641.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B6020653.png)
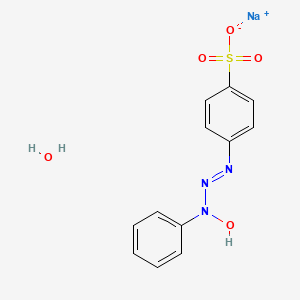
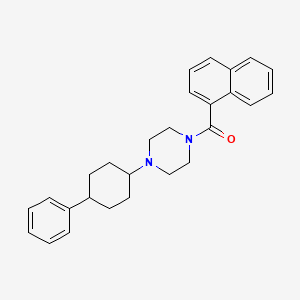
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B6020689.png)